Direct Head-to-Head: Sirolimus Demonstrates Equivalent Efficacy but Superior Serological Improvement vs. Tacrolimus in SLE
In a real-world cohort study of 104 patients with active systemic lupus erythematosus (SLE), sirolimus was compared head-to-head with the calcineurin inhibitor tacrolimus. While disease activity control (measured by SLEDAI-2K and PhGA scores) was equivalent between groups, sirolimus demonstrated a clinically and statistically significant advantage in serological improvement. At 6 months, sirolimus treatment resulted in a 31% improvement in C3 complement levels compared to only 5% for tacrolimus (p<0.05) [1]. This was accompanied by a greater ability to taper glucocorticoids; at 12 months, 85% of patients in the sirolimus group were on a prednisone dose of ≤7.5 mg/day, compared to only 35% in the tacrolimus group (p=0.009) [1]. This indicates that for SLE research or treatment, sirolimus may offer a distinct advantage in managing serological activity and enabling steroid sparing.
| Evidence Dimension | Serological improvement (C3 complement level increase) and glucocorticoid tapering |
|---|---|
| Target Compound Data | Sirolimus (SRL): 31% improvement in C3 at 6 months; 85% of patients on prednisone ≤7.5 mg/day at 12 months |
| Comparator Or Baseline | Tacrolimus (TAC): 5% improvement in C3 at 6 months; 35% of patients on prednisone ≤7.5 mg/day at 12 months |
| Quantified Difference | Sirolimus showed a 26 percentage-point absolute increase in C3 improvement (p<0.05) and a 50 percentage-point absolute increase in the proportion of patients achieving low-dose steroid use (p=0.009). |
| Conditions | Real-world cohort study of 104 SLE patients (52 per group), matched for baseline characteristics, with 12-month follow-up. |
Why This Matters
For procurement decisions in SLE-focused research or clinical programs, this data provides direct evidence that sirolimus offers a unique therapeutic profile beyond mere immunosuppression, which could influence study design and expected outcomes.
- [1] Peng L, Wu C, Hong R, et al. Real-world effectiveness of sirolimus versus tacrolimus in systemic lupus erythematosus: a cohort study. Lupus Sci Med. 2022;9(1):e000680. doi:10.1136/lupus-2022-000680 View Source
